2-Methyl-1,4-oxazepane hydrochloride

概要

説明

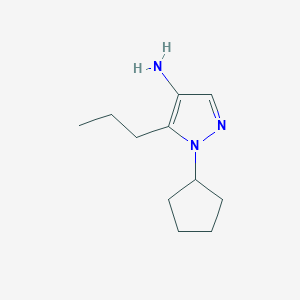

“2-Methyl-1,4-oxazepane hydrochloride” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . It is stored at room temperature and is available in liquid form .

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-1,4-oxazepane hydrochloride”, such as morpholines, has been extensively studied . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of these compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The InChI code for “2-Methyl-1,4-oxazepane hydrochloride” is 1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

“2-Methyl-1,4-oxazepane hydrochloride” is a liquid at room temperature . It has a molecular weight of 115.18 . The InChI code for this compound is 1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3 .

科学的研究の応用

Synthesis and Application in Drug Abuse Treatment

2-Methyl-1,4-oxazepane hydrochloride plays a role in the synthesis of mGluR5 antagonists, aimed at treating drug abuse. The versatility of its intermediate, 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole, facilitates the production of oxazole analogues through a modified Sonogashira coupling reaction. This process is significant for creating compounds with potential therapeutic applications in addiction treatment (Iso & Kozikowski, 2006).

Facilitating Syntheses of Oxazolines and Thiazolines

The compound aids in the microwave-assisted syntheses of oxazolines and thiazolines, showcasing high yields and efficiency. This method, leveraging N-acylbenzotriazoles, highlights a novel application in the rapid and convenient preparation of these heterocycles, important for various pharmaceutical and chemical syntheses (Katritzky et al., 2004).

Enabling Chemical Kinetics and Process Optimization in API Synthesis

In the context of active pharmaceutical ingredient (API) synthesis, 2-Methyl-1,4-oxazepane hydrochloride contributes to optimizing chemical kinetics and process efficiency. The study focused on the synthesis of a benzazepine heterocyclic compound demonstrates the importance of understanding complex reaction networks to improve API production processes (Grom et al., 2016).

Contributions to Coordination Chemistry

The coordination chemistry of oxazoline ligands, including derivatives from 2-Methyl-1,4-oxazepane hydrochloride, is crucial for developing chiral auxiliaries in asymmetric syntheses. These compounds offer versatile ligand design, easy synthesis, and modulation of chiral centers, essential for transition metal-catalyzed organic syntheses (Gómez et al., 1999).

Potential in Photostabilizing Additives for Polymer Films

Research on 1,3-oxazepine compounds, including those related to 2-Methyl-1,4-oxazepane hydrochloride, explores their use as photostabilizing additives for poly(methyl methacrylate) (PMMA) films. This application underlines the importance of such compounds in enhancing the durability and performance of polymer materials in various industrial applications (Hameed, 2012).

作用機序

The mode of action of a morpholine would depend on its specific structure and the functional groups present. In general, morpholines can act as nucleophiles, reacting with electrophiles to form new bonds .

The biochemical pathways affected by a morpholine would also depend on its specific structure and the cells or organisms it interacts with. It could potentially interact with a variety of enzymes, receptors, or other proteins, altering their function and affecting downstream biochemical pathways .

The pharmacokinetics of a morpholine would depend on factors such as its solubility, stability, and the presence of functional groups that could be metabolized by the body. These factors would influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The result of action of a morpholine would depend on its specific targets and mode of action. It could potentially have a variety of effects at the molecular and cellular level, depending on the biochemical pathways it affects .

The action environment of a morpholine could be influenced by factors such as pH, temperature, and the presence of other molecules. These factors could affect the stability of the morpholine and its ability to interact with its targets .

特性

IUPAC Name |

2-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-5-7-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJCJLLZNQHMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,4-oxazepane hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)

![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)

![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)